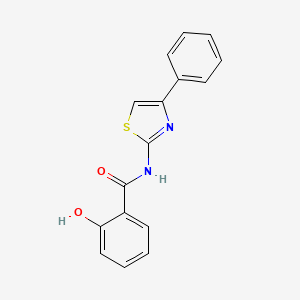

2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c19-14-9-5-4-8-12(14)15(20)18-16-17-13(10-21-16)11-6-2-1-3-7-11/h1-10,19H,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKFRUIOKSHGEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy N 4 Phenyl 1,3 Thiazol 2 Yl Benzamide

Established Synthetic Routes to the Core 2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide Structure

The construction of the this compound scaffold is typically achieved through well-established synthetic protocols that involve the formation of the key 2-amino-4-phenyl-1,3-thiazole intermediate, followed by an amidation reaction.

The conventional and most widely adopted method for synthesizing the title compound is a multi-step process. This pathway begins with the Hantzsch thiazole (B1198619) synthesis to create the central thiazole ring.

The key steps are:

Synthesis of 2-amino-4-phenylthiazole (B127512): This crucial intermediate is prepared by the reaction of an α-haloketone, typically 2-bromoacetophenone, with thiourea (B124793). The reaction is generally carried out in a protic solvent like ethanol (B145695) under reflux conditions. The acetophenone (B1666503) is first brominated to form 2-bromoacetophenone, which then undergoes cyclocondensation with thiourea to yield 2-amino-4-phenylthiazole.

Amidation with Salicylic (B10762653) Acid: The synthesized 2-amino-4-phenylthiazole is then acylated with salicylic acid or one of its activated derivatives. A common approach involves converting salicylic acid to salicyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting salicyl chloride is then reacted with 2-amino-4-phenylthiazole in an anhydrous, non-protic solvent like dichloromethane (B109758) (DCM) or toluene, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. Alternatively, direct coupling methods using peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an activator such as hydroxybenzotriazole (B1436442) (HOBt) can be employed to form the amide bond under milder conditions. researchgate.net

To improve synthetic efficiency, particularly for generating a library of analogues for screening purposes, one-pot reaction strategies have been developed. nih.govresearchgate.net These methods combine multiple synthetic steps into a single procedural operation without isolating the intermediate products. For instance, a one-pot synthesis could involve the reaction of a substituted acetophenone, a source of bromine (like N-bromosuccinimide), and thiourea to form the 2-aminothiazole (B372263) intermediate in situ. Following its formation, a salicylic acid derivative and a coupling agent are added directly to the same reaction vessel to complete the synthesis of the final N-(thiazol-2-yl)benzamide product. nih.gov This approach reduces reaction time, minimizes waste, and simplifies the purification process.

Optimization of Reaction Conditions for Yield and Purity Enhancement

Optimizing reaction conditions is critical for maximizing the yield and ensuring the high purity of this compound. Key parameters that are frequently fine-tuned include the choice of solvent, base, coupling agent, temperature, and reaction time.

For the amidation step, the selection of the coupling agent is paramount. While converting salicylic acid to its acid chloride is effective, it can sometimes lead to side reactions or require harsh conditions. Modern peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or EDCI provide a milder and often more efficient alternative. mdpi.com The choice of base is also important; organic bases like triethylamine are commonly used to scavenge the acid produced during the reaction. mdpi.com Solvents like anhydrous dichloromethane or dimethylformamide (DMF) are typically preferred as they are inert and effectively dissolve the reactants. researchgate.net Reaction temperatures are often controlled, starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature to manage the reaction's exothermicity and minimize byproduct formation.

Below is a table summarizing typical conditions for the amidation step:

| Coupling Method | Reagents | Base | Solvent | Temperature | Typical Yield |

| Acid Chloride | Salicyloyl chloride, 2-amino-4-phenylthiazole | Triethylamine | Dichloromethane | 0 °C to RT | 70-85% |

| Carbodiimide | Salicylic acid, EDCI, HOBt, 2-amino-4-phenylthiazole | DMAP (cat.) | DMF | RT | 75-90% |

This is an interactive data table. You can sort and filter the data.

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

The this compound scaffold serves as a versatile template for generating a diverse range of analogues to conduct structure-activity relationship (SAR) studies. These studies are essential for identifying the structural features necessary for biological activity and for optimizing lead compounds. Modifications are typically focused on the benzamide (B126) and thiazole moieties.

The benzamide portion of the molecule offers several sites for modification. The phenolic hydroxyl group of the salicylic acid component is a frequent target for derivatization. It can be alkylated or etherified to probe the importance of its hydrogen-bonding capacity. researchgate.net

Furthermore, the aromatic ring of the benzamide can be substituted with various functional groups. Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) at different positions can systematically explore the impact of electronic and steric factors on activity. mdpi.commdpi.com For example, a series of analogues can be synthesized from commercially available substituted salicylic acids to build a comprehensive SAR profile.

The 5-position of the thiazole ring, which is unsubstituted in the parent compound, also presents an opportunity for introducing diversity. This can be achieved by using α-halo-β-ketoesters or similar precursors in the thiazole synthesis, leading to analogues with substituents at this position. nih.gov

The table below illustrates the diversity of substituents that can be introduced at various positions of the core scaffold for SAR studies:

| Position of Modification | Example Substituents | Synthetic Precursor |

| Benzamide Ring (Positions 3-5) | -Cl, -F, -NO₂, -OCH₃, -CH₃ | Substituted Salicylic Acids |

| Benzamide OH group | -OCH₃, -OCH₂CH₃, -OAc | This compound |

| Thiazole Ring (Position 4-Phenyl) | -Cl, -F, -CH₃, -CF₃ | Substituted Acetophenones |

| Thiazole Ring (Position 5) | -Br, -COOEt, -CH₃ | Substituted α-haloketones |

This is an interactive data table. You can sort and filter the data.

Modifications to the Phenyl Substituent of the Thiazole Ring

The chemical modification of the 4-phenyl ring within the this compound scaffold is a key strategy for developing new derivatives with potentially altered biological activities or physicochemical properties. Research into the synthesis of related thiourea derivatives has provided a foundational methodology for such modifications, which can be extrapolated to the target compound.

A primary route for introducing substituents onto the phenyl ring involves utilizing appropriately substituted acetophenones in the initial Hantzsch thiazole synthesis. researchgate.net This classical method allows for the incorporation of a wide variety of functional groups on the phenyl ring from the outset. For instance, the synthesis of a 4-(4-bromophenyl)thiazole-2-amine, a key precursor, is achieved by reacting 4-bromoacetophenone with bromine and thiourea. researchgate.netnih.gov This bromo-substituted intermediate can then be acylated with a 2-hydroxybenzoyl chloride equivalent to yield the desired modified benzamide.

The presence of a halogen, such as bromine, on the phenyl ring offers a versatile handle for further chemical transformations through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a diverse array of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) concerning the 4-phenyl moiety.

Below is a table summarizing the synthesis of a key intermediate with a modified phenyl substituent.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4-Bromoacetophenone | 1. Bromine 2. Thiourea | 4-(4-Bromophenyl)thiazol-2-amine | 87% | researchgate.net |

| Acetophenone | 1. Bromine 2. Thiourea | 4-Phenylthiazol-2-amine | Not specified | researchgate.net |

Further studies have explored the formylation of 4-aryl-thiazol-2-amine compounds. The investigation revealed that the reaction of 4-(4-bromophenyl)thiazol-2-amine with a formylating reagent resulted in the synthesis of a product with an N,N-dimethylformimidamide group attached to the amino group of the thiazole, demonstrating how subsequent reactions can be influenced by the nature of the precursor. researchgate.net

Green Chemistry Principles Applied to Related Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, principles applied to the synthesis of related benzothiazole (B30560) and other heterocyclic compounds offer significant insights into more environmentally benign synthetic routes. mdpi.commdpi.com These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One of the most common methods for synthesizing the core thiazole or benzothiazole structure is the condensation reaction between an appropriate aminothiophenol or thioamide and an aldehyde or carbonyl compound. mdpi.com Traditional methods often require harsh conditions, toxic metal catalysts, and long reaction times, leading to low yields and poor selectivity. mdpi.com Green chemistry alternatives seek to address these drawbacks.

Key green strategies applicable to the synthesis of related structures include:

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to promote the synthesis of benzothiazoles and benzimidazoles. mdpi.commdpi.com This technique often leads to significantly shorter reaction times, higher yields, and can be performed under solvent-free conditions, thereby reducing the use of volatile organic compounds (VOCs). For example, the condensation of 2-aminobenzenethiol and benzaldehyde (B42025) compounds can be effectively promoted under microwave conditions. mdpi.com

Use of Recyclable Catalysts: Heterogeneous catalysts are a cornerstone of green synthesis as they can be easily recovered and reused. SnP₂O₇ has been reported as an efficient, reusable catalyst for the synthesis of benzothiazoles, affording high yields in very short reaction times. mdpi.com Similarly, polymer-supported reagents have been developed that can be recovered by simple filtration and reused multiple times without significant loss of activity. mdpi.com

Alternative Reaction Media: The use of water or ionic liquids as reaction media instead of traditional organic solvents is another important green approach. The reaction of 2-aminothiophenol (B119425) with benzaldehyde has been successfully catalyzed by NH₄Cl in a methanol-water mixture at room temperature, resulting in high yields. mdpi.com

The table below outlines several green chemistry approaches used in the synthesis of related benzothiazole compounds.

| Reaction Type | Catalyst/Condition | Advantages | Reference |

| Condensation of 2-aminothiophenol and aromatic aldehydes | SnP₂O₇ | High yields (87–95%), short reaction times (8–35 min), reusable catalyst | mdpi.com |

| Condensation of 2-aminothiophenol and benzaldehyde | NH₄Cl in methanol-water | High yield, room temperature reaction | mdpi.com |

| Condensation of 2-aminobenzenethiol and benzaldehyde | Microwave irradiation with PIFA | Promotes reaction effectively | mdpi.com |

| Condensation of o-phenylenediamine (B120857) and benzaldehyde | Microwave irradiation with Montmorillonite K10 | High yield (98.5% for 1-benzyl-2-phenyl-benzimidazole) | mdpi.com |

These examples from related heterocyclic systems demonstrate a clear pathway toward developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.

Preclinical Biological Evaluation and Mechanistic Studies of 2 Hydroxy N 4 Phenyl 1,3 Thiazol 2 Yl Benzamide

In Vitro Assessment of Pharmacological Activities

The in vitro assessment of 2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide and its structural analogs has revealed a spectrum of biological effects, indicating its potential as a versatile therapeutic scaffold. These studies encompass enzyme inhibition, receptor modulation, and effects on cellular systems related to cancer, microbial infections, inflammation, and oxidative stress.

The core structure of N-(thiazol-2-yl)benzamide has been investigated for its ability to inhibit several key enzymes implicated in various diseases.

Topoisomerase II: Benzamide (B126) derivatives have been studied as potential inhibitors of human topoisomerase I and IIα. eurekaselect.com For instance, certain 2-substituted benzoxazoles, which can be metabolized into N-(hydroxyphenyl)benzamides, have demonstrated inhibitory activity against these enzymes. eurekaselect.com Specifically, compounds with bulky substituents on the phenyl ring attached to the benzoxazole (B165842) structure showed increased inhibition for both topoisomerase I and II. eurekaselect.com

Lipoxygenase (LOX): Lipoxygenases are crucial enzymes in the inflammatory cascade. Thiazole (B1198619) and thiazolidinone derivatives have been identified as potent LOX inhibitors. nih.govresearchgate.net Studies on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives revealed potent LOX inhibition, with some compounds showing IC50 values in the nanomolar range. nih.gov Similarly, a series of 1,3,4-thiadiazole (B1197879) derivatives showed that methoxylated compounds were among the most potent enzyme inhibitors. nih.gov The introduction of specific substituents on the benzene (B151609) rings, such as nitro, chloro, and hydroxyl groups, has been shown to increase LOX inhibition. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest for treating skin hyperpigmentation disorders. Various heterocyclic compounds, including those with thiazole and benzamide scaffolds, have been characterized as potent tyrosinase inhibitors. nih.govunimi.it For example, a series of benzothiazole (B30560) derivatives demonstrated high tyrosinase inhibitory activity, with one compound having an IC50 value of 0.2 ± 0.01 μM, a potency 55-fold greater than the standard kojic acid. nih.gov Kinetic studies indicated that these compounds act as competitive inhibitors. nih.gov Other studies have shown that N-benzyl benzamide analogs can also be potent tyrosinase inhibitors. tandfonline.com

Table 1: Enzyme Inhibitory Activity of Related Thiazole and Benzamide Derivatives

| Compound Class | Enzyme | Key Findings | Reference |

| N-aryl-4-aryl-1,3-thiazole-2-amines | Lipoxygenase (LOX) | Potent inhibition with IC50 values as low as 25 nM. | nih.gov |

| 4-Thiazolone Derivatives | Lipoxygenase (LOX) | Promising compounds showed IC50 values of 12.67 µM. | researchgate.net |

| 5-(trifluoromethyl)benzo[d]thiazoles | Tyrosinase | Highly potent inhibition, with the best compound having an IC50 of 0.2 µM. | nih.gov |

| 2-Substituted Benzoxazoles/Benzamides | Topoisomerase I & II | Identified as inhibitors; 2-(4'-bromophenyl)-6-nitrobenzoxazole was the most effective Topo II inhibitor (IC50 = 71 µM). | eurekaselect.com |

The N-(thiazol-2-yl)-benzamide scaffold has been identified as a novel modulator of specific ion channels.

Zinc-Activated Channel (ZAC): A compound library screening identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. nih.govnih.govresearchgate.net Functional characterization of numerous analogs revealed compounds with potent ZAC inhibition, with IC50 values in the low micromolar range (1–3 μM). nih.govsemanticscholar.org Further studies demonstrated that these analogs act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor. nih.govnih.gov One analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective ZAC antagonist with no significant activity at other related receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors. nih.govnih.govresearchgate.net

The antiproliferative potential of compounds structurally related to this compound has been evaluated against various cancer cell lines.

Antiproliferative Activity: A series of 1,3,4-thiadiazole derivatives bearing a 2-pyridyl moiety were assessed for cytotoxicity using an MTT assay against PC3 (prostate carcinoma), HT29 (colorectal cancer), and SKNMC (neuroblastoma) cell lines. nih.gov The study found that nitro-containing derivatives exhibited higher cytotoxic activity against the HT29 cell line compared to others. nih.gov Another study on a novel 1,3-thiazole analog, BTHP, showed it possessed potential cytotoxic activity toward breast cancer cells. researchgate.net

Table 2: Cytotoxic Activity of Related Thiadiazole Derivatives

| Cell Line | Compound Type | Observation | Reference |

| HT29 (Colorectal Cancer) | Nitro-containing 1,3,4-thiadiazoles | Remarkable inhibitory activity. | nih.gov |

| PC3 (Prostate Carcinoma) | Nitro-containing 1,3,4-thiadiazoles | Demonstrated cytotoxic activity. | nih.gov |

| SKNMC (Neuroblastoma) | Methoxylated 1,3,4-thiadiazoles | Showed acceptable cytotoxic activity. | nih.gov |

The thiazole nucleus is a core component of many compounds with documented antimicrobial properties.

Antibacterial Activity: Various thiazole and benzamide derivatives have demonstrated significant antibacterial effects. nanobioletters.com A series of N-(thiazol-2-yl)benzenesulfonamides, which combine thiazole and sulfonamide groups, displayed potent activity against both Gram-negative and Gram-positive bacteria. nih.gov One derivative with an isopropyl substitution showed a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans. nih.gov Other research on 2-aminothiazole (B372263) derivatives found promising in vitro activity against S. aureus and E. coli. jchemrev.com

Antifungal Activity: The antifungal potential of this chemical class is also well-established. nih.govresearchgate.net A compound identified as (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648) (31C) exhibited high-efficiency, broad-spectrum antifungal activity, with MIC values against pathogenic fungi ranging from 0.0625 to 4 μg/mL. nih.gov This compound was also shown to inhibit the formation of C. albicans biofilms. nih.gov Studies on other thiazole derivatives have also reported notable antifungal activity against strains like Aspergillus niger and Candida albicans. jchemrev.comnih.govnanobioletters.com For instance, a series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives showed excellent in vitro fungicidal activity against several plant pathogenic fungi. researchgate.net

Table 3: Antimicrobial Activity of Related Thiazole Derivatives

| Organism | Compound Class | Activity (MIC) | Reference |

| S. aureus | Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide | 3.9 µg/mL | nih.gov |

| A. xylosoxidans | Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide | 3.9 µg/mL | nih.gov |

| Pathogenic Fungi | (4-phenyl-1, 3-thiazol-2-yl) hydrazine | 0.0625-4 µg/mL | nih.gov |

| A. niger | 2-phenyl-1,3-thiazole derivative | 125-150 µg/mL | nih.gov |

| C. albicans | 4-(4-bromophenyl)-thiazol-2-amine derivative | 15.3 µM | jchemrev.com |

The anti-inflammatory properties of thiazole-containing compounds are often linked to their inhibition of key enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).

COX/LOX Inhibition: As previously noted, thiazole and thiazolidinone derivatives are effective LOX inhibitors. nih.govresearchgate.net The inhibition of LOX enzymes prevents the production of leukotrienes, which are potent inflammatory mediators. nih.gov Furthermore, some thiazole-based compounds have been developed as selective inhibitors of the COX-2 enzyme, a key target for anti-inflammatory drugs. nih.gov Studies on benzothiazole-based thiazolidinones have shown them to be better LOX inhibitors than their thiazole-based counterparts, with substituents like nitro and hydroxyl groups on the benzene ring enhancing this activity. nih.gov

The capacity of thiazole derivatives to scavenge free radicals has been assessed through various in vitro assays, highlighting their potential as antioxidants. nih.govnih.gov

DPPH Radical Scavenging Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is commonly used to evaluate the free radical scavenging ability of compounds. nih.govnih.gov Studies on phenolic thiazoles and benzothiazole derivatives have demonstrated their capacity to neutralize the DPPH radical. nih.govnih.gov The antioxidant activity is often attributed to the presence of phenolic hydroxyl groups which can donate a hydrogen atom to the radical. mdpi.comresearchgate.net

ABTS Radical Scavenging Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another standard method for determining antioxidant capacity. nih.govmdpi.com Several synthesized phenolic thiazoles have shown significant ABTS radical scavenging properties, with some compounds exhibiting lower IC50 values (indicating higher potency) than the standard antioxidant, ascorbic acid. researchgate.net Compounds bearing catechol or multiple hydroxyl groups on the phenyl ring often show enhanced radical scavenging activity in both DPPH and ABTS assays. nih.govmdpi.commdpi.com

Elucidation of Molecular and Cellular Mechanisms of Action

Target Identification and Validation Approaches

Research into the N-(thiazol-2-yl)-benzamide scaffold, to which this compound belongs, has identified the Zinc-Activated Channel (ZAC) as a potential molecular target. ZAC is an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels.

A compound library screening identified a related analog, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, as a novel ZAC antagonist. Further functional characterization of numerous analogs was conducted at ZAC expressed in Xenopus oocytes using two-electrode voltage clamp electrophysiology to investigate their inhibitory activity. These studies validated ZAC as a target for this class of compounds, demonstrating that they act as negative allosteric modulators. The antagonism by these analogs was found to be largely noncompetitive with respect to the zinc-induced signaling of the channel.

Derivatives of the core benzothiazole structure have also been investigated for their inhibitory potential against other targets. For instance, certain benzophenone (B1666685) derivatives containing a thiazole nucleus were studied for their inhibitory effects on cyclooxygenase (COX) isoenzymes through molecular docking studies. Additionally, some phenylthiazolylindole derivatives have shown high affinity for cyclin-dependent kinase 1 (CDK1).

Downstream Signaling Pathway Modulation

The interaction of N-(thiazol-2-yl)-benzamide analogs with the ZAC receptor suggests a modulation of its downstream signaling pathways. As these compounds act as negative allosteric modulators, they inhibit the ion channel's activity, which is typically evoked by zinc or protons. The slow onset of the channel block by some analogs indicates a state-dependent inhibition.

While the direct downstream signaling cascade of ZAC is not fully elucidated, the antagonistic action of these compounds would prevent the cellular responses normally triggered by ZAC activation. Furthermore, studies on other structurally related compounds provide insights into potential pathway modulation. For example, some retinoid analogs have been shown to induce apoptosis through a signaling cascade involving reactive oxygen species (ROS) generation, endoplasmic reticulum (ER) stress response, and Jun N-terminal Kinase (JNK) activation.

Cellular Uptake and Subcellular Localization Studies

The specific cellular uptake and subcellular localization of this compound have not been extensively detailed in the available literature. However, studies on related N-(thiazol-2-yl)-benzamide analogs demonstrated that they target the transmembrane and/or intracellular domains of the ZAC receptor, suggesting that these compounds must cross the cell membrane to exert their effect.

Apoptosis and Cell Cycle Modulation in Disease Models (cellular/in vitro)

Several studies have highlighted the pro-apoptotic and cell cycle modulating activities of compounds structurally related to this compound in various cancer cell lines. For instance, a series of 1,3,4-thiadiazole-based benzamide and benzothioamide derivatives were found to induce apoptosis in prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cell lines. The mechanism of apoptosis induction was determined to be caspase-dependent.

In another study, phenylthiazolylindole and phenylthiazolyl-7-azaindole derivatives exhibited inhibitory effects against a panel of approximately 60 tumor cell lines. These compounds were shown to have a high affinity for CDK1, a key regulator of the cell cycle, with IC50 values in the micromolar to nanomolar range, suggesting a mechanism involving cell cycle arrest.

In Vivo Preclinical Models for Activity Profiling (excluding human clinical trials)

Efficacy Assessment in Animal Disease Models (e.g., anti-diabetic, anti-inflammatory, anti-tumor)

Anti-diabetic Activity: Derivatives of N-(4-phenylthiazol-2-yl)benzenesulfonamide have been screened for their oral hypoglycemic activity in streptozotocin-induced diabetic rat models. Several of these compounds demonstrated a significant reduction in blood glucose levels when compared to the standard drug, glibenclamide.

Anti-inflammatory Activity: The anti-inflammatory properties of benzophenone derivatives containing a thiazole nucleus have been evaluated using the croton oil-induced ear edema assay in animal models. These thiazole derivatives displayed a potent effect in reducing ear edema. The mechanism is suggested to involve the inhibition of prostaglandin (B15479496) production and, in some cases, the concomitant inhibition of neutrophil recruitment.

Anti-tumor Activity: The in vivo anticancer potential of a thiazolidine-benzamide derivative, was assessed in an Ehrlich ascites carcinoma (EAC) model in Swiss albino mice. This evaluation included measurements of tumor weight, survival duration, and tumor cell growth inhibition, demonstrating the compound's potential as an antitumor agent.

Below is an interactive data table summarizing the in vivo efficacy of related compounds:

| Compound Class | Disease Model | Animal Model | Key Findings |

| N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives | Diabetes | Streptozotocin-induced diabetic rats | Significant reduction in blood glucose levels. |

| Benzophenone derivatives with a thiazole nucleus | Inflammation | Croton oil-induced ear edema in mice | Potent reduction of ear edema. |

| Thiazolidine-benzamide derivative | Cancer | Ehrlich ascites carcinoma in Swiss albino mice | Demonstrated antitumor effects. |

Preclinical Pharmacokinetic Profile of this compound Remains Undisclosed in Publicly Available Research

Despite concerted efforts to profile the preclinical biological evaluation of this compound, detailed in vivo pharmacokinetic data regarding its absorption, distribution, metabolism, and excretion (ADME) in preclinical species are not available in the public domain.

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of how this specific chemical compound behaves within a biological system. While the synthesis and potential biological activities of various thiazole and benzamide derivatives are subjects of ongoing research, specific experimental data on the pharmacokinetic profile of this compound have not been published.

Pharmacokinetic studies are a critical component of preclinical drug development, providing essential information on how a potential drug is processed by an organism. These studies typically involve the administration of the compound to animal models to determine key parameters such as:

Absorption: The rate and extent to which the compound enters the bloodstream.

Distribution: The reversible transfer of the compound from the bloodstream into various tissues and organs.

Metabolism: The chemical transformation of the compound by the body into other substances, known as metabolites.

Excretion: The removal of the compound and its metabolites from the body.

Without such data, it is not possible to construct a detailed profile of the ADME properties for this compound. The scientific community awaits future studies that may elucidate the in vivo behavior of this compound, which would be crucial for any further development as a potential therapeutic agent.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Identification of Key Pharmacophoric Features of 2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

The core structure of this compound can be dissected into several key pharmacophoric features that are essential for its biological activity. These features include a hydrogen bond donor, a hydrogen bond acceptor, and aromatic/hydrophobic regions, which collectively facilitate interactions with biological targets.

Salicylamide (B354443) Moiety (2-hydroxybenzamide): The ortho-hydroxyl group on the benzamide (B126) ring is a critical feature. It can act as a hydrogen bond donor and may participate in intramolecular hydrogen bonding with the amide oxygen, which influences the compound's conformation. This moiety is crucial for anchoring the ligand into the binding site of a target protein.

Amide Linker (-C(=O)NH-): The amide group serves as a rigid linker connecting the salicylamide and the thiazole (B1198619) ring. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. These interactions are vital for specific recognition at a receptor site.

1,3-Thiazole Ring: The thiazole ring is considered a privileged structure in medicinal chemistry. mdpi.com Its planarity, electronic properties, and potential for hydrogen bonding contribute significantly to target binding. mdpi.com The nitrogen and sulfur heteroatoms can engage in specific interactions, and the ring itself serves as a rigid scaffold.

4-Phenyl Substituent: The phenyl group attached at the 4-position of the thiazole ring provides a key hydrophobic region. This group likely engages in van der Waals or π-π stacking interactions within a hydrophobic pocket of the target protein, contributing significantly to binding affinity.

Together, these features create a specific three-dimensional arrangement of chemical functionalities that is recognized by the biological target, leading to a pharmacological response.

Impact of Substituent Variations on Biological Potency and Selectivity

Modifying the substituents on both the phenyl and thiazole rings of the core structure has a profound impact on biological potency and selectivity. SAR studies on related N-(thiazol-2-yl)-benzamide analogs have provided valuable insights into these effects. semanticscholar.orgnih.gov

Modifications on the Thiazole Ring: The nature of the substituent at the 4-position of the thiazole ring is a key determinant of activity. For instance, in studies of analogs acting as Zinc-Activated Channel (ZAC) antagonists, introducing a 4-tert-butyl group on the thiazole ring was found to be beneficial for antagonist activity. semanticscholar.org Conversely, replacing the 4-phenyl group with other bulky systems, such as a benzo[d]thiazol-2-yl or a 5-cyclohexyl-1,3,4-thiadiazole, led to a substantial loss of activity. semanticscholar.org This suggests that the size, shape, and electronics of the substituent at this position are finely tuned for optimal interaction with the target.

Modifications on the Phenyl Ring: Alterations to the phenyl ring (originating from the benzamide portion) also significantly influence activity. In one study, a 3-fluorophenyl analog demonstrated potent inhibition of ZAC, indicating that electron-withdrawing groups at the meta position are well-tolerated and can enhance potency. semanticscholar.orgnih.gov However, the introduction of other groups like methyl, ethoxy, or acetyl at the 3-position resulted in a substantial decrease in activity. semanticscholar.org This highlights the sensitivity of the binding pocket to the steric and electronic properties of substituents on this ring.

The following table summarizes the observed impact of various substitutions on the biological activity of N-(thiazol-2-yl)-benzamide analogs.

| Scaffold | Position of Substitution | Substituent | Observed Effect on Activity |

| Thiazole Ring | 4 | tert-butyl | Beneficial for activity semanticscholar.org |

| 4 | p-tolyl | Substantially reduced activity semanticscholar.org | |

| 4 | 4-ethylacetyl | Slightly more potent inhibition semanticscholar.org | |

| - | benzo[d]thiazol-2-yl (ring replacement) | Substantial loss of activity semanticscholar.org | |

| Phenyl Ring | 3 | Fluoro | Potent inhibition semanticscholar.orgnih.gov |

| 3 | Methyl | Substantially decreased activity semanticscholar.org | |

| 3 | Ethoxy | Substantially decreased activity semanticscholar.org | |

| 3 | Acetyl | Substantially decreased activity semanticscholar.org | |

| 3 | Dimethylamino | Roughly equipotent to parent semanticscholar.org | |

| para | N,N-diallylsulfamoyl | Inactive semanticscholar.org |

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of this compound is a critical factor governing its interaction with biological targets. The molecule is inherently non-planar, characterized by a significant dihedral angle between the benzamide's phenyl ring and the thiazole ring. researchgate.net

Computational studies on the parent N-(thiazol-2-yl)benzamide scaffold reveal that the attractive dipole-dipole interaction between the amide N-H group and the thiazole nitrogen atom plays a significant role in defining the molecule's conformational preference. researchgate.net The dihedral angle between the two aromatic ring systems can be influenced by substituents; for example, ortho-substituents on the phenyl ring can introduce steric hindrance that distorts the geometry. mdpi.com

This rotational freedom means the molecule can adopt different spatial arrangements, and only a specific "bioactive" conformation is likely responsible for its pharmacological effect. The presence of an intramolecular hydrogen bond between the 2-hydroxy group and the amide oxygen can further restrict conformational flexibility, pre-organizing the molecule for a more favorable binding to its target. Understanding the preferred low-energy conformations is therefore essential for designing analogs with improved activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, various QSAR approaches have been successfully applied to predict activity and guide the design of new, more potent analogs. imist.ma

2D-QSAR: This approach correlates biological activity with physicochemical and topological descriptors calculated from the 2D structure of the molecules. A study on thiazole derivatives as PIN1 inhibitors developed a robust 2D-QSAR model using multiple linear regression (MLR). imist.ma The key descriptors in the model were:

Molar Refractivity (MR): Related to the volume and polarizability of the molecule.

LogP: A measure of lipophilicity.

ELUMO: Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability.

J: Balaban index, a topological descriptor related to molecular shape and branching. imist.ma

3D-QSAR: This method provides a more detailed understanding by considering the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. nih.gov These models generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding properties are favorable or unfavorable for activity. Such models have been developed for various thiazole-containing inhibitors, providing a visual and quantitative guide for structural modifications. nih.govresearchgate.net

The statistical quality of these models is assessed using parameters like the coefficient of determination (R²) and the cross-validated coefficient (Q²), which indicate the model's predictive power. imist.ma

| QSAR Model Type | Descriptors Used | Statistical Parameters | Application |

| 2D-QSAR (MLR) | MR, LogP, ELUMO, J | R² = 0.76, R²test = 0.78 imist.ma | Predicting PIN1 inhibition by thiazole derivatives imist.ma |

| 2D-QSAR (ANN) | MR, LogP, ELUMO, J | R² = 0.98, R²test = 0.98 imist.ma | Predicting PIN1 inhibition with higher accuracy imist.ma |

| 3D-QSAR (CoMFA/CoMSIA) | Steric and Electrostatic Fields | Not specified | Predicting anti-influenza activity of 1,3-thiazines nih.gov |

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization

In the process of lead optimization, it is crucial not only to increase potency but also to maintain or improve drug-like properties. Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are key metrics used to assess the quality of a compound.

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically measured by the number of heavy atoms). nih.gov It is calculated as the binding energy divided by the number of non-hydrogen atoms. LE helps identify compounds that achieve high potency through an efficient, high-quality fit with the target, rather than simply through large size and numerous non-specific contacts. nih.gov Studies on other inhibitor classes have shown that molecular simplification of an initial hit compound can lead to a significant increase in LE, indicating a more optimized interaction with the target. semanticscholar.orgresearchgate.net For example, simplifying a lead compound resulted in a more than 100% increase in LE (from 0.21 to 0.45). semanticscholar.orgresearchgate.net

Lipophilic Efficiency (LipE): Also known as LLE, this metric evaluates the relationship between a compound's potency (pIC50 or pKi) and its lipophilicity (LogP or LogD). It is calculated as pIC50 - LogP. High LipE values are desirable, as they indicate that a compound achieves its potency without excessive lipophilicity, which can lead to problems with solubility, metabolism, and off-target toxicity. It has been suggested that a LipE greater than 5 combined with a LogP between 2 and 3 is optimal for a promising drug candidate. nih.gov

By monitoring LE and LipE during the optimization of this compound, medicinal chemists can guide modifications to produce analogs that are not only potent but also possess a superior balance of physicochemical properties, increasing the likelihood of developing a successful drug candidate.

Computational Chemistry and Molecular Modeling Approaches for 2 Hydroxy N 4 Phenyl 1,3 Thiazol 2 Yl Benzamide Research

Homology Modeling and Target Structure Prediction

In the investigation of 2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide and its analogs, identifying and understanding the structure of their biological targets is paramount. While experimental techniques like X-ray crystallography and NMR spectroscopy are the gold standard for determining protein structures, these methods are not always feasible. When the three-dimensional structure of a target protein has not been experimentally determined, homology modeling (or comparative modeling) serves as a powerful computational method to predict its structure.

Homology modeling constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein—the "template." The fundamental principle is that proteins with similar sequences tend to adopt similar three-dimensional structures. For the N-(thiazol-2-yl)benzamide scaffold, known targets include enzymes like dihydrofolate reductase (DHFR) and structural proteins such as tubulin, which are implicated in anticancer activity. nih.govmdpi.comnih.govacs.orgresearchgate.net Should a novel or isoform-specific target for this compound be identified for which no experimental structure exists, homology modeling would be the initial step to enable structure-based drug design.

The process of building a homology model involves several key steps, as exemplified in studies of other heterocyclic compounds targeting pathogen-specific enzymes. nih.gov

Steps in Homology Modeling and Target Prediction:

| Step | Description |

| 1. Template Selection | The first and most critical step is to identify a suitable template structure. This is achieved by searching protein databases (like the Protein Data Bank or PDB) with the amino acid sequence of the target protein. The chosen template should have a high sequence identity (ideally >30%) with the target, good resolution, and be biologically relevant (e.g., co-crystallized with a similar ligand). |

| 2. Sequence Alignment | The amino acid sequence of the target protein is aligned with the sequence of the selected template. The accuracy of this alignment is crucial for the quality of the final model, as it dictates how the coordinates of the template are transferred to the target. |

| 3. Model Building | Specialized software is used to construct the 3D model of the target protein by copying the coordinates of the aligned residues from the template. For regions with insertions or deletions (indels), which create gaps in the alignment, loop modeling algorithms are employed to build the conformations of these segments. |

| 4. Model Refinement | The initial model is often subjected to energy minimization to relieve steric clashes and optimize the geometry of the structure, resulting in a more physically realistic and stable conformation. |

| 5. Model Validation | The quality of the generated homology model is rigorously assessed using various computational tools. This includes checking stereochemical parameters (e.g., Ramachandran plots), packing quality, and overall fold correctness. The validation step ensures the model is reliable enough for further studies, such as molecular docking. nih.gov |

Once a validated 3D model of the target protein is obtained, it can be used in molecular docking simulations. These simulations would predict the binding mode and affinity of this compound within the active site of the modeled target. This provides valuable structural hypotheses about the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern the compound's biological activity, thereby guiding further optimization efforts. For instance, molecular docking studies on thiazole (B1198619) derivatives have successfully elucidated their binding modes in the colchicine (B1669291) binding site of tubulin and the active site of DHFR. nih.govnih.govnih.gov In the absence of an experimental structure for a specific tubulin isotype or a bacterial DHFR, homology modeling would be the essential bridge enabling such computational analyses.

Advanced Spectroscopic and Crystallographic Investigations of 2 Hydroxy N 4 Phenyl 1,3 Thiazol 2 Yl Benzamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide and its derivatives in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the precise assignment of all protons and carbons within the molecular framework.

In the ¹H NMR spectrum of N-substituted benzamide (B126) derivatives, the aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.0 and 9.0 ppm. For instance, in N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide, the aromatic protons resonate in the range of δ 6.68–8.58 ppm. japsonline.com The amide (NH) proton often presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration, as seen at δ 8.84 ppm in the aforementioned analogue. japsonline.com

The ¹³C NMR spectra of these compounds show characteristic signals for the carbonyl carbon of the amide group at approximately δ 165 ppm. japsonline.com Aromatic carbons resonate in the region of δ 115–155 ppm. japsonline.com For example, in a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, the carbonyl carbon appears around δ 162 ppm, while the benzothiazole (B30560) and nitrobenzamide carbons are observed within the expected aromatic range.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the connectivity between protons and carbons, thus solidifying the structural assignment. psu.edu These advanced experiments are crucial for distinguishing between isomers and determining the substitution patterns on the aromatic rings.

Interactive Data Table: Representative NMR Data for Benzamide Analogues

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-phenyl-2-[(trichloroacetyl)amino]benzamide | Not specified | Aromatic H: 8.29 (dd), 8.03 (dd) | Carbonyl C: 167.34, 159.82; Aromatic C: 129.19, 121.77 |

| N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl] benzamide | DMSO-d6 | Amide NH: 8.84 (s); Aromatic CH: 6.68-8.58 (m); Sulfonamide NH: 2.50 (s) | C=N: 174.24; C=O: 165.89; Aromatic C: 116.39-153.12 |

| N-Benzyl-4-methyl-N-(thiazol-2-yl)benzenesulfonamide | Not specified | Aromatic H: 7.65 (d), 7.41 (d), 7.38–6.97(m); CH₂: 5.11 (s); CH₃: 2.42 (s) | Thiazole (B1198619) C: 160.92, 144.67; Aromatic C: 116.64-138.74; CH₂: 53.16 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of this compound and its analogues. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

For the parent compound, this compound, the predicted monoisotopic mass is 296.06195 Da. uni.lu HRMS analysis using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer would be expected to yield experimental m/z values that closely match the calculated values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. Common fragmentation pathways for this class of compounds include cleavage of the amide bond, leading to the formation of ions corresponding to the benzoyl and the aminothiazole moieties. These characteristic fragments help to confirm the connectivity of the different structural units within the molecule.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | Calculated m/z |

| [M+H]⁺ | 297.06923 |

| [M+Na]⁺ | 319.05117 |

| [M-H]⁻ | 295.05467 |

| [M+NH₄]⁺ | 314.09577 |

| [M+K]⁺ | 335.02511 |

Data sourced from PubChem. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) spectroscopy is a powerful technique for identifying the key functional groups present in this compound and its analogues. The IR spectrum of such compounds is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Key characteristic IR absorptions include:

O-H Stretch: A broad band in the region of 3200-3550 cm⁻¹ indicates the presence of the hydroxyl group. ucla.edu

N-H Stretch: A sharp to medium intensity band around 3300-3500 cm⁻¹ is characteristic of the amide N-H bond. ucla.edulibretexts.org

C-H Stretch (Aromatic): Weak to medium bands are typically observed above 3000 cm⁻¹. libretexts.orgscielo.org.za

C=O Stretch (Amide): A strong, sharp absorption between 1630 and 1690 cm⁻¹ is a hallmark of the amide carbonyl group. japsonline.comucla.edu

C=N and C=C Stretches: These absorptions from the thiazole and phenyl rings appear in the 1500-1620 cm⁻¹ region. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The presence of conjugated systems, including the phenyl and thiazole rings, results in characteristic absorption bands in the UV-Vis spectrum, typically in the 200-400 nm range. usp.br These absorptions are due to π → π* transitions. nih.gov For example, in a thienylpyrrolyl-benzimidazole analogue, absorption maxima (λ_max) were observed at 336.0 nm, 283.5 nm, 274.5 nm, and 241.5 nm, corresponding to the electronic transitions within the conjugated system.

Interactive Data Table: Typical Infrared Absorption Ranges for Key Functional Groups

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (Alcohol/Phenol) | 3200 - 3550 | Broad, Strong |

| N-H (Amide) | 3300 - 3500 | Medium |

| C-H (Aromatic) | > 3000 | Weak to Medium |

| C=O (Amide) | 1630 - 1690 | Strong |

| C=N / C=C (Aromatic/Heterocycle) | 1500 - 1620 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for this compound and its analogues in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing in the crystal lattice.

Single crystal X-ray diffraction studies on related N-(1,3-thiazol-2-yl)benzamide structures have revealed that the molecules often adopt a nearly planar conformation, stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net For example, in N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, an intramolecular N—H⋯O hydrogen bond helps to establish a planar arrangement. nih.gov

The crystal packing is often dominated by intermolecular hydrogen bonds, such as N—H⋯N or N—H⋯S interactions, which can lead to the formation of dimers or extended supramolecular architectures. nih.govresearchgate.net For instance, in one polymorph of N-(1,3-thiazol-2-yl)benzamide, molecules form hydrogen-bonded dimers. mdpi.com The dihedral angle between the phenyl and thiazole rings is a key conformational parameter that can be precisely determined from crystallographic data. In 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, the dihedral angle between the phenyl and thiazole rings is 74.89 (5)°. researchgate.net

In a study of (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide, a related structure, the molecule was found to be nearly planar, with a dihedral angle of 7.99 (9)° between the benzene (B151609) ring and the five-membered thiazolidinone ring. nih.govresearchgate.net This planarity was stabilized by an intramolecular bifurcated N—H⋯(O,S) hydrogen bond. nih.govresearchgate.net

Interactive Data Table: Crystallographic Data for a Related Thiazolidinone Derivative

| Parameter | Value |

| Compound | (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide |

| Molecular Formula | C₁₀H₉N₃O₃S |

| Crystal System | Monoclinic |

| Space Group | Not specified |

| a (Å) | 18.788 (2) |

| b (Å) | 8.9334 (10) |

| c (Å) | 12.7969 (14) |

| β (°) | 92.667 (2) |

| V (ų) | 2145.6 (4) |

Data for (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Analogues (if applicable)

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. If chiral analogues of this compound were to be synthesized, for example, by introducing a stereocenter in one of the substituent groups, CD spectroscopy would be essential for determining their absolute configuration and studying their conformational properties in solution. The induced circular dichroism of a phenol (B47542) derivative in a chiral environment, for instance, shows distinct positive and negative bands corresponding to electronic transitions, which can provide information about the molecule's stereochemistry. nih.gov

Future Research Directions and Advanced Development Strategies for 2 Hydroxy N 4 Phenyl 1,3 Thiazol 2 Yl Benzamide

Exploration of Novel Biological Targets and Therapeutic Areas

Recent studies have identified N-(thiazol-2-yl)-benzamide analogs as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC). nih.govsemanticscholar.org ZAC is an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels. nih.govsemanticscholar.org The endogenous agonists and signaling properties of ZAC are not yet fully understood, making it a compelling target for new drug discovery. nih.govsemanticscholar.org

A study involving the screening of a compound library at ZAC led to the identification of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.gov Further investigation into the structure-activity relationship of 61 analogs revealed several compounds with potent ZAC inhibition, with IC50 values in the range of 1–3 μM. nih.govsemanticscholar.org One analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective ZAC antagonist with no significant activity at other related receptors such as 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine (B1666218) receptors at concentrations up to 30 μM. nih.govsemanticscholar.org

The action of these N-(thiazol-2-yl)-benzamide analogs is suggested to be that of a negative allosteric modulator, targeting the transmembrane and/or intracellular domains of the ZAC receptor. nih.govsemanticscholar.org Given that the physiological functions governed by ZAC are largely unknown, these selective antagonists could serve as valuable pharmacological tools for future research into ZAC's role in the body. nih.govsemanticscholar.org This opens up the potential for developing therapeutics for a range of conditions that may be modulated by ZAC activity.

Table 1: Functional Properties of Selected N-(thiazol-2-yl)-benzamide Analogs at ZAC

| Compound | IC50 (μM) | Efficacy |

|---|---|---|

| 2b | 1-3 | High |

| 4c | 1-3 | High |

| 5a (TTFB) | 1-3 | High |

| 1 | >3 | Moderate |

| 3f | >3 | Moderate |

Data sourced from functional characterization at ZAC using 1 mM Zn2+ as an agonist. nih.govsemanticscholar.org

Development of Advanced Synthetic Methodologies

The synthesis of 2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide and its derivatives can be advanced through various modern synthetic methodologies. The core 2-aminothiazole (B372263) structure is a common starting point, which can be synthesized by reacting thiourea (B124793) with an appropriate α-haloketone. researchgate.net

Advanced synthetic strategies could involve:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of benzothiazole-phenyl analogs. nih.gov For instance, the coupling of N-Boc-4-piperidine carboxylic acid and 2-(4-aminophenyl) benzothiazole (B30560) can be achieved in 20 minutes under microwave irradiation at 80°C. nih.gov

Multi-component Reactions: Designing one-pot reactions where multiple starting materials react to form the final product without isolating intermediates can improve efficiency and reduce waste.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. This method could be particularly useful for the large-scale production of lead compounds.

Catalytic C-H Activation: Direct functionalization of C-H bonds on the phenyl or thiazole (B1198619) rings would provide a more atom-economical approach to creating diverse analogs, avoiding the need for pre-functionalized starting materials.

A general synthetic route for N-(thiazol-2-yl)benzamide derivatives involves the acylation of a 2-aminothiazole with a substituted benzoyl chloride. nih.gov For example, 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide was synthesized by refluxing 2,4-dichlorobenzoyl chloride and 2-aminothiazole in acetone. nih.gov

Table 2: Comparison of Synthetic Methodologies for Thiazole Derivatives

| Methodology | Key Advantages | Example Application |

|---|---|---|

| Conventional Reflux | Simple setup, well-established | Synthesis of 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide nih.gov |

| Microwave-Assisted | Rapid reaction times, improved yields | Synthesis of benzothiazole-phenyl analogs nih.gov |

| Multi-component | High efficiency, reduced waste | Conceptual for streamlined analog synthesis |

| Flow Chemistry | Scalability, safety, consistency | Conceptual for large-scale production |

| C-H Activation | Atom economy, novel analogs | Conceptual for direct functionalization |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery and can be instrumental in the development of this compound analogs. ijettjournal.orgnih.gov These technologies can be applied in several key areas:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel therapeutic targets for which these compounds might be effective. stmjournals.com

Virtual Screening: ML models can be trained on existing data to predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries to identify promising candidates for synthesis and testing. wur.nl

De Novo Drug Design: Generative AI models can design novel molecules with desired pharmacological properties from scratch, potentially leading to the discovery of more potent and selective analogs. nih.govresearchgate.net

ADMET Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize candidates with favorable drug-like properties early in the discovery process. ijettjournal.org

Design of Prodrugs and Targeted Delivery Systems (conceptual research)

To improve the pharmacokinetic properties of this compound, the design of prodrugs and targeted delivery systems is a viable strategy. Prodrugs are inactive precursors that are converted into the active drug in the body. This approach can enhance solubility, bioavailability, and stability.

A potential prodrug strategy for this compound could involve the esterification of the hydroxyl group. For instance, amino acid ester prodrugs of similar thiazolide compounds have been explored to improve pharmacokinetic parameters. acs.org These prodrugs can be designed to be stable at physiological pH but are hydrolyzed by enzymes in the body to release the active phenolic drug. acs.org

Targeted delivery systems aim to concentrate the drug at its site of action, thereby increasing efficacy and reducing off-target side effects. Conceptual approaches for targeted delivery of this compound could include:

Nanoparticle Encapsulation: Encapsulating the compound in liposomes or polymeric nanoparticles could improve its solubility and circulation time, and the nanoparticle surface could be functionalized with targeting ligands (e.g., antibodies, peptides) to direct it to specific cells or tissues.

Antibody-Drug Conjugates (ADCs): If a specific cell surface receptor is identified as a target, the compound could be conjugated to an antibody that recognizes this receptor, leading to targeted delivery to the desired cells.

Collaborative Research Opportunities and Interdisciplinary Approaches

The development of this compound and its analogs would greatly benefit from a collaborative and interdisciplinary approach. Potential areas for collaboration include:

Academia-Industry Partnerships: Collaborations between academic research groups with expertise in ZAC biology and pharmaceutical companies with drug development capabilities could accelerate the translation of basic research findings into clinical applications.

Medicinal and Computational Chemistry: A close collaboration between medicinal chemists synthesizing new analogs and computational chemists using AI/ML to guide the design process would create a synergistic and efficient discovery pipeline.

Pharmacology and Structural Biology: Working with pharmacologists to characterize the in vitro and in vivo activity of new compounds and with structural biologists to determine the co-crystal structure of the compounds with their target (e.g., ZAC) would provide crucial insights for structure-based drug design.

Biomarker and Clinical Research: Collaboration with clinical researchers to identify patient populations that might benefit from these new therapeutics and to design and conduct clinical trials would be essential for their successful development.

By fostering these interdisciplinary collaborations, the full therapeutic potential of this compound and its derivatives can be explored and realized.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide to achieve high yield and purity?

Answer: Synthesis optimization requires precise control of reaction parameters:

- Temperature : Maintain reflux conditions (e.g., 80–100°C) to ensure complete conversion of intermediates, as seen in multi-step thiazole-benzamide couplings .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, while methanol/ethanol are used for recrystallization .

- Catalysts : Use bases like K₂CO₃ or triethylamine to deprotonate thiazole amines during coupling reactions .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate the final product with >95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the thiazole and benzamide moieties (e.g., aromatic proton splitting patterns at δ 7.2–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) and detects trace impurities using C18 columns with acetonitrile/water mobile phases .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 337.08) and fragments .

- Infrared Spectroscopy (IR) : Detects key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H at ~3200 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

Answer:

- Enzyme inhibition assays : Use fluorogenic substrates to measure inhibition of kinases or proteases (IC₅₀ values), with positive controls like staurosporine .

- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .

- Antimicrobial testing : Broth microdilution (MIC values) against S. aureus or E. coli, comparing to ciprofloxacin .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of the thiazole ring in this compound?

Answer:

- Nucleophilic substitution : The thiazole C-2 position reacts with electrophiles (e.g., benzoyl chlorides) via an SNAr mechanism, facilitated by electron-withdrawing substituents .

- Oxidation/Reduction : Controlled oxidation with KMnO₄ modifies thiazole sulfur, while NaBH₄ selectively reduces amide carbonyls without disrupting the heterocycle .

- Cross-coupling : Suzuki-Miyaura reactions at C-4 of the thiazole require Pd(PPh₃)₄ catalysts and aryl boronic acids .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Answer:

- Standardized assays : Replicate studies under uniform conditions (e.g., pH, serum concentration) to minimize variability .

- Structure-Activity Relationship (SAR) analysis : Compare analogs (e.g., 4-fluorophenyl vs. 4-methoxyphenyl substituents) to identify critical functional groups .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses to targets like EGFR or COX-2, explaining potency differences .

Q. What strategies mitigate degradation of the hydroxyl-benzamide group during storage or biological assays?

Answer:

- Lyophilization : Store the compound as a lyophilized powder at -20°C under inert gas (N₂) to prevent hydrolysis .

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to stabilize the compound in cell culture media .

- Prodrug design : Acetylate the hydroxyl group to enhance stability, with enzymatic cleavage in vivo .

Methodological Challenges and Solutions

Q. How should researchers design experiments to validate the compound’s mechanism of action in kinase inhibition?

Answer:

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., JAK2, CDK2) using radioactive ATP-binding assays .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring thermal stabilization of the kinase in lysates .

- CRISPR knockouts : Validate specificity by comparing IC₅₀ values in wild-type vs. kinase-deficient cell lines .

Q. What computational tools are optimal for predicting the compound’s pharmacokinetic properties?

Answer:

- ADMET prediction : Use SwissADME to estimate logP (2.8–3.5), bioavailability (Lipinski’s Rule of 5 compliance), and CYP450 interactions .

- Molecular dynamics (MD) simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.